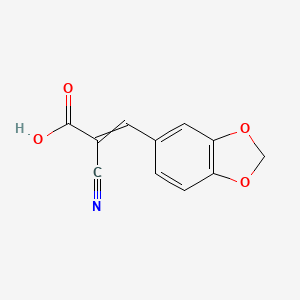

3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKHUTHWDPAAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1,3 Benzodioxol 5 Yl 2 Cyanoprop 2 Enoic Acid

Catalytic Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated compounds. wikipedia.org The reaction between piperonal (B3395001) and cyanoacetic acid to yield 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is a prime example of this transformation. The efficiency and selectivity of this reaction are highly dependent on the catalyst and reaction conditions employed.

Optimization of Reaction Conditions and Solvent Systems for Piperonal and Cyanoacetic Acid

The synthesis of this compound via the Knoevenagel condensation of piperonal and cyanoacetic acid has been the subject of optimization studies to enhance yield and reaction rate while minimizing environmental impact. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

Traditionally, weak bases like piperidine (B6355638) and pyridine (B92270) have been used as catalysts. wikipedia.orgssrn.com The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as both a solvent and a catalyst, often leading to concomitant decarboxylation when malonic acid is used. wikipedia.orgorganic-chemistry.org However, for cyanoacetic acid, the cyano group is typically retained. The optimization of these traditional conditions often involves exploring the ideal molar ratio of reactants and catalyst concentration.

Modern approaches have focused on exploring a wider range of catalysts and solvent systems to improve the synthesis. For instance, various amine-based catalysts have been evaluated. In some cases, microwave irradiation has been employed to accelerate the reaction, leading to significantly reduced reaction times and often improved yields. researchgate.net The use of ionic liquids as solvents has also been investigated, offering benefits such as catalyst recycling.

Below is a table summarizing various reaction conditions that have been explored for the Knoevenagel condensation, providing insights into the optimization process.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Piperidine | Ethanol | Reflux | 4 h | Good |

| Pyridine | Pyridine | Reflux | 2-3 h | High |

| Triethylamine (B128534) | Microwave | 120 | 35 min | 90-99 |

| KOH | Water | Microwave | - | 65-97 plu.mx |

| Triphenylphosphine | Solvent-free | 80-85 | 0.5-2 h | >90 organic-chemistry.org |

Heterogeneous Catalysis and Green Chemistry Methodologies in Knoevenagel Synthesis

In line with the principles of green chemistry, significant research has been directed towards the use of heterogeneous catalysts for the Knoevenagel condensation. scispace.comresearchgate.net These catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. researchgate.net

A variety of solid catalysts have been shown to be effective for Knoevenagel condensations, including:

Metal Oxides: Materials like ZnO and Al₂O₃ have demonstrated catalytic activity. researchgate.net Their performance is often linked to the presence of both acidic and basic sites on their surface. researchgate.net

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts and are known for their thermal stability.

Mesoporous Silica: Materials like SBA-15 and MCM-41, often functionalized with basic groups, provide a high surface area for the reaction to occur.

Nano-catalysts: The use of nanoparticles, such as calcium ferrite, has been reported as a highly efficient, reusable, and environmentally friendly option for Knoevenagel condensations, leading to excellent yields in shorter reaction times. orientjchem.org Magnetic nanoparticles, for example, allow for easy catalyst recovery using an external magnet. semanticscholar.org

Green chemistry approaches also emphasize the use of environmentally benign solvents, with water being an ideal choice. Some heterogeneous catalysts, such as reconstructed hydrotalcite, have shown high activity in the presence of water. organic-chemistry.org Solvent-free (neat) reaction conditions, often coupled with microwave irradiation or ball milling, represent another green alternative that minimizes waste. organic-chemistry.orgbeilstein-journals.orgwjpmr.com

Organocatalytic Strategies for Enhanced Stereochemical Control

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. chiba-u.jp In the context of the Knoevenagel condensation, organocatalysts can be employed to control the stereochemistry of the resulting double bond. While the reaction between piperonal and cyanoacetic acid typically yields the more thermodynamically stable (E)-isomer, organocatalysts can enhance this selectivity.

Commonly used organocatalysts for the Knoevenagel reaction include amines and their derivatives. mdpi.com For instance, piperidine, a secondary amine, is a classic catalyst for this transformation. mdpi.com The mechanism often involves the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde, thus accelerating the reaction.

For achieving stereochemical control, chiral organocatalysts are employed. Bifunctional catalysts, such as those based on thiourea, can activate both the electrophile and the nucleophile through hydrogen bonding, thereby directing the stereochemical outcome of the reaction. While specific studies on the enantioselective Knoevenagel condensation to produce a chiral center in derivatives of this compound are not extensively detailed, the principles of organocatalysis suggest this as a viable strategy for creating stereochemically complex molecules from this scaffold. The stereochemistry of the final product in Knoevenagel-type reactions has been shown to be determined in the elimination step via stable planar carbanions. rsc.org

Mechanistic Investigations of Knoevenagel Condensation for this Specific Compound

The mechanism of the Knoevenagel condensation is generally accepted to proceed through a series of steps. wikipedia.org For the reaction between piperonal and cyanoacetic acid, catalyzed by a base (e.g., an amine), the proposed mechanism is as follows:

Deprotonation: The basic catalyst removes a proton from the α-carbon of cyanoacetic acid, which is acidic due to the electron-withdrawing effects of both the cyano and the carboxyl groups. This generates a stabilized enolate ion.

Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of piperonal. This results in the formation of an aldol-type addition product, a β-hydroxy intermediate.

Dehydration: The β-hydroxy intermediate is then deprotonated at the α-carbon, followed by the elimination of a hydroxide (B78521) ion (or water molecule after protonation of the hydroxyl group), leading to the formation of the carbon-carbon double bond. This dehydration step is often the driving force for the reaction, as it results in a conjugated system.

When an amine catalyst is used, an alternative pathway involving the formation of an iminium ion can occur. The amine first reacts with the aldehyde to form an iminium ion, which is more reactive towards the enolate than the aldehyde itself.

Studies using in-situ techniques have provided deeper insights into the reaction mechanism, revealing the role of intermediates and the influence of the catalyst's acid-base properties on the reaction rate. researchgate.net For example, it has been found that both surface acidic and basic sites are necessary for high catalytic activity in some heterogeneous systems. researchgate.net

Alternative Synthetic Pathways and Precursor Derivatization

While the direct Knoevenagel condensation is the most common route, alternative pathways can be employed for the synthesis of this compound.

Hydrolysis of Corresponding Esters (e.g., Ethyl 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoate)

An alternative method for the preparation of this compound involves the hydrolysis of its corresponding ester, such as ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate. echemi.com This two-step approach first involves the Knoevenagel condensation of piperonal with an ester of cyanoacetic acid, for example, ethyl cyanoacetate (B8463686). This reaction is often catalyzed by bases like piperidine or can be performed under solvent-free conditions using catalysts like triphenylphosphine. organic-chemistry.org

The resulting α,β-unsaturated ester, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate, is then subjected to hydrolysis to yield the desired carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidification, is a common method.

Below is a table outlining the general conditions for the synthesis and subsequent hydrolysis of the ethyl ester.

| Step | Reactants | Catalyst/Reagent | Solvent | Conditions | Product |

| 1. Ester Synthesis | Piperonal, Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |

| 2. Hydrolysis | Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | 1. NaOH (aq) 2. HCl (aq) | Ethanol/Water | Reflux, then acidification | This compound |

This alternative pathway can be advantageous in certain situations, for instance, if the ester is more easily purified than the carboxylic acid or if the ester is a commercially available starting material.

Multicomponent Reactions Incorporating the Benzodioxole and Cyanoacetate Moieties

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. iosrjournals.org This approach is highly valued in organic synthesis for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. iosrjournals.org

In the context of this compound, a true multicomponent reaction leading directly to this specific molecule is not prominently described in the literature. The synthesis is dominated by the two-component Knoevenagel condensation between piperonal and a cyanoacetic precursor. However, the principles of MCRs can be applied in tandem or domino reaction sequences that begin with the formation of the Knoevenagel adduct.

For instance, the Knoevenagel condensation product formed in situ from piperonal and a cyanoacetate can serve as an intermediate that is immediately trapped by a third reactant. A common example of this is a tandem Knoevenagel-Michael reaction. In such a sequence, a Michael donor could be introduced as a third component to the reaction mixture of piperonal and ethyl cyanoacetate, leading to a more complex molecular scaffold.

Another relevant MCR is the Gewald reaction, which synthesizes 2-aminothiophenes from an aldehyde or ketone, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), and elemental sulfur. rsc.org While the final product is a thiophene, the initial step is a Knoevenagel condensation. This highlights how the core benzodioxole and cyanoacetate moieties can be incorporated into a multicomponent setup to build diverse heterocyclic systems. rsc.org

The table below illustrates a conceptual framework for how the core reactants could be integrated into different reaction types, distinguishing between the direct synthesis and their role in more complex MCRs.

| Reaction Type | Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene) | Reactant 3 | Typical Product | Relevance to Target Compound |

| Knoevenagel Condensation | Piperonal | Cyanoacetic acid / Ethyl cyanoacetate | (none) | This compound / ester | Direct Synthesis |

| Tandem Knoevenagel-Michael | Piperonal | Ethyl cyanoacetate | Michael Donor (e.g., Dimedone) | Functionalized cyclohexene (B86901) derivative | Intermediate formation |

| Gewald Three-Component Reaction | Piperonal | Ethyl cyanoacetate | Sulfur | Substituted 2-aminothiophene | MCR application of reactants |

Scale-Up Considerations and Process Intensification in Academic Synthesis

Translating a laboratory-scale synthesis to a larger, preparative scale, even within an academic setting (e.g., producing gram-to-multigram quantities), presents challenges related to reaction time, energy consumption, purification, and safety. Process intensification aims to address these challenges by developing safer, cleaner, and more energy-efficient manufacturing processes. unito.it For the synthesis of this compound, several modern techniques are employed to intensify the traditional Knoevenagel condensation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. iosrjournals.orgmdpi.com In the Knoevenagel condensation, microwave-assisted protocols using catalysts like ammonium (B1175870) acetate (B1210297) or triethylamine under solvent-free conditions have proven highly effective. researchgate.netunifap.br This method avoids the need for high-boiling, environmentally harmful solvents like pyridine or DMF, which are common in traditional setups. mdpi.comunifap.br

Solvent-Free Reactions: Performing reactions without a solvent (neat) is a key principle of green chemistry. For the Knoevenagel condensation, solvent-free procedures have been successfully developed, particularly in combination with microwave heating or the use of solid catalysts. mdpi.com One study demonstrated that a solvent-free Knoevenagel-Doebner condensation between an aromatic aldehyde (syringaldehyde) and malonic acid could be successfully scaled to 20 grams using ammonium bicarbonate as a benign catalyst, achieving an 80% yield after recrystallization. tue.nl This approach minimizes waste and simplifies product work-up.

Flow Chemistry: Continuous flow chemistry represents a paradigm shift from traditional batch processing. nih.gov In a flow reactor, reagents are pumped through a network of tubes where they mix and react. researchgate.net This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. nih.govnih.gov The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, mitigating the risks of thermal runaways in exothermic reactions. nih.gov For Knoevenagel condensations, a flow setup enables rapid optimization and can be scaled up by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). researchgate.net This makes it an ideal platform for academic labs looking to produce larger quantities of material efficiently and safely. nih.gov

The following table summarizes the advantages of these process intensification techniques compared to conventional batch methods for the synthesis of Knoevenagel adducts.

| Technique | Key Advantages | Typical Reaction Time | Scalability | Environmental Impact |

| Conventional Batch | Simple setup | Hours to days | Poor heat transfer, potential for runaways | High solvent waste, use of hazardous reagents (e.g., pyridine) |

| Microwave-Assisted | Rapid heating, rate acceleration, higher yields researchgate.netmdpi.com | Seconds to minutes researchgate.net | Limited by reactor size, but effective for gram-scale | Reduced energy consumption, enables solvent-free conditions mdpi.com |

| Solvent-Free | Eliminates solvent waste, simplified work-up tue.nl | Varies (minutes to hours) | Good; demonstrated on 20g scale tue.nl | Significantly reduced waste, improved atom economy |

| Flow Chemistry | Superior heat/mass transfer, enhanced safety, easy automation and scalability nih.govnih.gov | Continuous (residence time of minutes) | Excellent (linear scalability) researchgate.net | Reduced solvent use, minimized waste streams |

Chemical Reactivity and Mechanistic Transformations of 3 1,3 Benzodioxol 5 Yl 2 Cyanoprop 2 Enoic Acid

Nucleophilic Addition Reactions at the α,β-Unsaturated System

The core reactivity of the α,β-unsaturated system in 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is centered around nucleophilic additions. The electron-deficient nature of the double bond facilitates the addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Chemistry with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The Michael addition, or conjugate addition, is a key reaction for this class of compounds. The electron-withdrawing prowess of the cyano and carboxyl groups renders the β-carbon of the olefin highly electrophilic, making it a prime target for attack by soft nucleophiles.

Carbon Nucleophiles: A variety of carbanions can act as Michael donors. For instance, enolates derived from β-dicarbonyl compounds such as malonic esters and acetoacetic esters readily add to the activated alkene. This reaction is a powerful tool for carbon-carbon bond formation.

Nitrogen Nucleophiles: Amines are effective nucleophiles in aza-Michael additions to α,β-unsaturated systems. The reaction of this compound with primary or secondary amines would lead to the formation of β-amino acid derivatives. These reactions are often catalyzed by bases or Lewis acids.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles in oxa-Michael additions, though they are generally less reactive than carbon or nitrogen nucleophiles and may require catalysis. The addition of an alcohol would yield a β-alkoxy derivative.

Sulfur Nucleophiles: Thiols are excellent soft nucleophiles and readily undergo sulfa-Michael additions. The reaction with thiols would produce β-thioether derivatives. These reactions are often highly efficient and can proceed under mild conditions.

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon | Diethyl malonate | β-substituted dicarboxylate |

| Nitrogen | Piperidine (B6355638) | β-amino acid derivative |

| Oxygen | Methanol | β-methoxy derivative |

| Sulfur | Thiophenol | β-thiophenyl derivative |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Olefinic Moiety

The electron-deficient double bond in this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered ring. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing cyano and carboxylic acid groups. organic-chemistry.org

For a successful Diels-Alder reaction, the dienophile should readily react with an electron-rich diene. The stereochemistry of the reaction is predictable, generally proceeding via an endo transition state. While specific examples with this compound are not extensively documented, its structural features are amenable to this type of transformation.

Carboxylic Acid and Nitrile Group Transformations

Beyond the reactivity of the unsaturated system, the carboxylic acid and nitrile groups offer further avenues for chemical modification.

Decarboxylation Pathways to Form Cyanostyrene Derivatives

Upon heating, particularly in the presence of a base like pyridine (B92270), α-cyanocinnamic acids can undergo decarboxylation. This reaction proceeds through a stabilized carbanion intermediate, facilitated by the electron-withdrawing nitrile group. The loss of carbon dioxide from this compound would yield 2-(1,3-benzodioxol-5-yl)-acrylonitrile, a cyanostyrene derivative. This transformation is a key step in the synthesis of various substituted styrenes. The reaction is often driven by the formation of a stable conjugated system in the product.

Functional Group Interconversions of the Nitrile (e.g., Hydrolysis, Reduction to Amines)

The nitrile group is a versatile functional handle that can be converted into other important moieties.

Hydrolysis: The hydrolysis of the nitrile group can be performed under either acidic or basic conditions. chemistrysteps.comstackexchange.com Mild acidic or basic hydrolysis can selectively convert the nitrile to an amide, yielding 3-(1,3-benzodioxol-5-yl)-2-carbamoylprop-2-enoic acid. lumenlearning.com More vigorous conditions will lead to the complete hydrolysis of both the nitrile and the amide to a carboxylic acid, ultimately forming a dicarboxylic acid derivative. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a nickel or palladium catalyst). libretexts.orgwikipedia.orgchemguide.co.uk This reaction would produce a β-amino acid derivative, specifically 3-(1,3-benzodioxol-5-yl)-2-(aminomethyl)prop-2-enoic acid.

| Transformation | Reagents and Conditions | Product Functional Group |

| Partial Hydrolysis | Mild acid or base | Amide |

| Full Hydrolysis | Strong acid or base, heat | Carboxylic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary amine |

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid functionality readily undergoes esterification and amidation reactions.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This is a classic Fischer esterification reaction. The use of different alcohols allows for the synthesis of a variety of esters with tailored properties.

Reactivity of the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is an electron-rich aromatic system. chemicalbook.com The two oxygen atoms of the dioxole ring donate electron density into the benzene (B151609) ring via resonance, making it highly susceptible to electrophilic attack and influencing its stability towards oxidative conditions. chemicalbook.com

The electron-donating nature of the fused dioxole ring activates the aromatic system towards electrophilic aromatic substitution (EAS). wku.edu This activation is significantly greater than that of benzene itself. The directing effect of the dioxole group channels incoming electrophiles to specific positions. In an unsubstituted 1,3-benzodioxole, substitution occurs predominantly at the 5-position, which is para to one of the ring oxygen atoms and ortho to the other.

In this compound, the aromatic ring already bears a substituent at the 5-position. The regioselectivity of any subsequent EAS reaction is therefore determined by the combined electronic effects of the activating dioxole ring and the deactivating 2-cyanoprop-2-enoic acid side chain. The vinyl group, conjugated with both a cyano and a carboxylic acid group, is strongly electron-withdrawing, which deactivates the aromatic ring.

The outcome of the regioselectivity depends on the balance between the powerful ortho, para-directing dioxole ring and the meta-directing vinyl substituent. Typically, strong activating groups dominate the directing effects. Therefore, electrophilic attack is most likely to occur at the position ortho to the existing substituent and para to a dioxole oxygen (C6 position).

| Substituent at C5 | Electronic Nature | Predicted Major Substitution Position(s) | Rationale |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | 5 | The position is para to one oxygen and ortho to the other, representing the point of highest electron density. |

| -CH=C(CN)COOH | Electron-Withdrawing (Deactivating) | 6 | The powerful activating and ortho, para-directing effect of the dioxole ring overrides the deactivating, meta-directing effect of the substituent. youtube.com |

| -CH₃ | Electron-Donating (Activating) | 6 | Both the dioxole ring and the alkyl group are activating and ortho, para-directing, reinforcing substitution at the ortho position. youtube.com |

The 1,3-benzodioxole ring can undergo oxidative cleavage under certain conditions. This reaction is of significant interest in toxicology and drug metabolism, as it is often mediated by cytochrome P-450 enzymes. nih.gov The mechanism typically involves the oxidation of the methylenic carbon (C2) of the dioxole ring. nih.gov This can lead to the formation of a catechol and a carbon monoxide molecule, with the methylenic carbon being the source of the CO. nih.gov

Chemical oxidation using strong oxidizing agents like hydroxyl (HO•) or sulfate (B86663) (SO₄•⁻) radicals can also initiate ring-opening. nih.gov The process for aromatic compounds often involves radical addition to the ring, followed by reaction with molecular oxygen. This can form a bicyclic peroxy intermediate that subsequently undergoes cleavage to yield aliphatic products such as oxoenals and oxodials. nih.govnih.gov While direct hydroxylation of the ring is a common pathway, ring-cleavage products can account for a fraction of the reacted material in the initial phase of oxidation. nih.govnih.gov

Polymerization Mechanisms and Control of Polycyanoacrylate Architectures

The 2-cyanoprop-2-enoic acid moiety, a derivative of cyanoacrylate, is exceptionally reactive towards polymerization. The presence of two strong electron-withdrawing groups (nitrile and carboxylic acid) on the same carbon atom makes the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack, which initiates polymerization. nih.gov

The primary mechanism for cyanoacrylate polymerization is anionic polymerization. pcbiochemres.com It can be initiated by even weak nucleophiles, such as water or amines. nih.govresearchgate.net The initiation step involves the addition of a nucleophile to the β-carbon of the double bond, generating a carbanion on the α-carbon. This carbanion is resonance-stabilized by the adjacent cyano and carboxyl groups. pcbiochemres.com

The polymerization proceeds via a chain-growth mechanism where the propagating carbanion at the end of the growing chain attacks another monomer molecule. researchgate.net

Kinetics : The anionic polymerization of cyanoacrylates is characterized by an extremely rapid rate of propagation. nih.gov Propagation rate coefficients (kₚ) can be on the order of 10⁶ L·mol⁻¹·s⁻¹, which is significantly faster than many other vinyl monomers. nih.govresearchgate.net The reaction is highly exothermic, releasing a substantial amount of heat. pcbiochemres.com Under certain conditions, particularly with specific initiators and in aprotic solvents, the polymerization can proceed in a "living" manner, where there are no chain-transfer or termination reactions. rsc.orgsemanticscholar.org However, a competing depolymerization-repolymerization process can occur, where the polymer chain depropagates to release monomer, which can then add to other chains. afinitica.com

Thermodynamics : The polymerization is thermodynamically favorable due to the conversion of a relatively weak C=C π-bond in the monomer to a stronger C-C σ-bond in the polymer backbone. The high reactivity and rapid kinetics indicate a low activation energy for the propagation step.

| Monomer | Initiator System | Solvent | Temperature (°C) | Propagation Rate Constant (kₚ) (L·mol⁻¹·s⁻¹) |

|---|---|---|---|---|

| n-Butyl 2-cyanoacrylate | Tetrabutylammonium Salts | THF | 20 | ~10⁶ nih.gov |

| Methyl Methacrylate (MMA) | Tetraphenylphosphonium Salt | THF | 20 | 775 nih.gov |

| Ethyl 2-cyanoacrylate | Acetic Acid (as inhibitor for radical polymerization) | Bulk | 30 | 1622 (for radical polymerization) nih.gov |

Achieving control over the molecular weight and architecture of polycyanoacrylates is challenging due to their high reactivity and tendency to undergo side reactions. rsc.org

Molecular Weight Control : In an ideal living anionic polymerization, the number-average molecular weight (Mn) is directly determined by the ratio of the mass of the monomer to the moles of the initiator. semanticscholar.org However, for cyanoacrylates, the rapid and often uncontrolled initiation by trace impurities makes this difficult. Furthermore, the depolymerization-repolymerization equilibrium can lead to a broadening of the molecular weight distribution or the formation of lower molecular weight "daughter" polymers over time. afinitica.comrsc.org

Strategies to improve molecular weight control include:

Controlled Initiation : Using specialized initiators, such as frustrated Lewis pairs, can slow the propagation rate and stabilize the propagating anion, leading to a more controlled, living polymerization with narrow molecular weight distributions. rsc.orgnih.gov

End-Capping : After polymerization, the living anionic chain ends can be "capped" by reacting them with a terminating agent. This prevents the reverse reaction (depolymerization) and enhances the stability of the final polymer, preserving its molecular weight. nih.govresearchgate.net

Nonaqueous Environments : Performing the polymerization in a nonaqueous environment can help control the molecular weight by minimizing initiation by water and managing the depolymerization process. nih.govmdpi.com

Control of Branching : Introducing branching into the polymer architecture requires specific synthetic strategies. Randomly branched polymers can be synthesized through methods like self-condensing vinyl polymerization or by copolymerizing a vinyl monomer with a multivinyl monomer. nih.gov A more controlled approach involves using a comonomer, sometimes termed an "evolmer," which contains both a polymerizable cyanoacrylate group and a functional group capable of initiating a new chain. This allows for site-specific branching initiation, and the degree of branching can be controlled by adjusting the molar ratio of the monomer, initiator, and the evolmer. nih.gov

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 3 1,3 Benzodioxol 5 Yl 2 Cyanoprop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for the complete assignment of proton (¹H) and carbon (¹³C) signals and to understand the conformational dynamics of the molecule.

Comprehensive 1D and 2D NMR Assignments (¹H, ¹³C, NOESY, COSY, HSQC, HMBC)

The ¹H NMR spectrum of 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring, the vinylic proton, and the methylene (B1212753) protons of the dioxole group. The ¹³C NMR spectrum will show resonances for the aromatic carbons, the olefinic carbons, the nitrile carbon, the carboxylic acid carbon, and the methylene carbon of the benzodioxole moiety.

To unambiguously assign these signals, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the aromatic protons on the benzodioxole ring can be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, but not necessarily bonded. This is particularly useful for determining stereochemistry and conformational preferences.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | - | ~165 | Vinylic-H, Aromatic-H | - |

| 2 | - | ~100 | Vinylic-H | - |

| 3 | ~8.0 | ~150 | Aromatic-H | Aromatic-H |

| 4 | - | ~118 | Vinylic-H | - |

| 5 | - | ~125 | Aromatic-H | - |

| 6 | ~7.5 | ~152 | Aromatic-H, O-CH₂-O | Vinylic-H |

| 7 | ~7.0 | ~109 | Aromatic-H, O-CH₂-O | - |

| 8 | ~7.4 | ~128 | Aromatic-H | Vinylic-H |

| 9 | - | ~148 | Aromatic-H | - |

| 10 | - | ~149 | Aromatic-H | - |

| 11 | ~6.1 | ~102 | Aromatic-H | - |

Note: The data in this table is predicted based on known values for similar structural motifs and requires experimental verification.

Elucidation of E/Z Isomerism and Conformational Dynamics

The double bond in the 2-cyanoprop-2-enoic acid moiety allows for the existence of E and Z isomers. NOESY spectroscopy is a powerful tool to distinguish between these isomers. researchgate.net For the E isomer, a spatial correlation (NOE) would be expected between the vinylic proton and the protons of the benzodioxole ring. Conversely, in the Z isomer, the vinylic proton would be spatially closer to the cyano and carboxylic acid groups, and such an NOE to the aromatic ring would be absent or significantly weaker. The relative intensities of the signals corresponding to each isomer in the NMR spectrum can be used to determine the isomeric ratio under given conditions. Furthermore, temperature-dependent NMR studies can provide insights into the rotational barriers and the dynamic equilibrium between different conformers of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Analysis of Carbonyl, Nitrile, and Benzodioxole Vibrational Modes

The IR and Raman spectra of this compound will be dominated by the vibrational modes of its key functional groups:

Carbonyl (C=O) Stretching: The carboxylic acid group will exhibit a strong, characteristic C=O stretching vibration in the IR spectrum, typically in the region of 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

Nitrile (C≡N) Stretching: The cyano group will show a sharp, medium-intensity absorption in the IR spectrum in the range of 2220-2260 cm⁻¹. This band is often weaker in the Raman spectrum. researchgate.net

Benzodioxole Vibrational Modes: The 1,3-benzodioxole (B145889) group has several characteristic vibrations. These include the C-O-C asymmetric and symmetric stretching modes, typically found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. orientjchem.orgscispace.com A characteristic band for the methylenedioxy bridge (O-CH₂-O) rocking or wagging is also expected around 930 cm⁻¹. orientjchem.org Aromatic C-H and C=C stretching vibrations will also be present in their expected regions.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 3300-2500 |

| C=O stretch | 1725-1700 | |

| C-O stretch | 1320-1210 | |

| Nitrile | C≡N stretch | 2260-2220 |

| Alkene | C=C stretch | 1650-1600 |

| Benzodioxole | Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1600-1450 | |

| Asymmetric C-O-C stretch | ~1250 | |

| Symmetric C-O-C stretch | ~1040 | |

| O-CH₂-O rock/wag | ~930 |

Note: These are typical ranges and the exact frequencies will be determined from the experimental spectra.

Intermolecular Interactions and Hydrogen Bonding Studies

The presence of the carboxylic acid group makes this compound prone to forming intermolecular hydrogen bonds. In the solid state or in concentrated solutions, it is likely to exist as a hydrogen-bonded dimer. This dimerization can be observed in the IR spectrum by a significant broadening of the O-H stretching band in the 3300-2500 cm⁻¹ region and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form. Temperature- and concentration-dependent IR studies can be used to study the strength and nature of these hydrogen bonding interactions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can elucidate the structure by analyzing the resulting fragment ions.

For this compound (C₁₁H₇NO₄), the expected exact mass of the molecular ion [M-H]⁻ in negative ion mode would be approximately 216.0297.

The fragmentation of this molecule in MS/MS is likely to proceed through several characteristic pathways. Based on the fragmentation patterns of similar cinnamic acid derivatives, the following losses are anticipated:

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway for such compounds.

Loss of H₂O (18 Da): Dehydration can also occur.

Cleavage of the benzodioxole ring: Fragmentation of the methylenedioxy group could lead to characteristic neutral losses.

Loss of HCN (27 Da): Cleavage of the cyano group is also a possibility.

By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, and the fragmentation pathways can be mapped out, providing further corroboration of the proposed structure.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, by extension, the elemental formula of a compound. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for this purpose.

For this compound, the molecular formula is established as C₁₁H₇NO₄. sigmaaldrich.comappchemical.com The theoretical exact mass calculated from this formula provides a benchmark against which experimental data is compared. The close agreement between the measured and theoretical mass, typically within a few parts per million (ppm), confirms the elemental composition and rules out other potential formulas.

| Element | Count | Atomic Mass (Da) | Total Mass (Da) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 11 | 12.011 | 132.121 | 60.83% |

| Hydrogen (H) | 7 | 1.008 | 7.056 | 3.25% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.45% |

| Oxygen (O) | 4 | 15.999 | 63.996 | 29.47% |

| Molecular Weight | 217.18 g/mol | |||

| Theoretical Exact Mass | 217.0375 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

For this compound, key fragmentation pathways can be predicted based on its structure, which includes a carboxylic acid, a cyano group, an alkene bond, and a benzodioxole ring. In negative ion mode, the deprotonated molecule [M-H]⁻ would likely undergo characteristic losses, such as the neutral loss of CO₂ (44 Da) from the carboxylic acid group. Subsequent fragmentations could involve the cleavage of the cyano group (CN) or fragmentations within the benzodioxole ring system. Analysis of these product ions allows for the reconstruction of the molecular structure, confirming the connectivity of the different functional moieties.

| Precursor Ion (m/z) | Predicted Neutral Loss | Product Ion (m/z) | Postulated Structure of Fragment |

|---|---|---|---|

| 216.03 | CO₂ (44.00 Da) | 172.03 | [M-H-CO₂]⁻ |

| 216.03 | HCN (27.01 Da) | 189.02 | [M-H-HCN]⁻ |

| 172.03 | HCN (27.01 Da) | 145.02 | [M-H-CO₂-HCN]⁻ |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Chirality

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This method provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

An SCXRD analysis of this compound would confirm its planar and bond configuration. The molecule itself is achiral. However, SCXRD would determine if the compound crystallizes in a chiral space group, which would impart chirality to the crystal as a whole. The analysis would also definitively establish the E/Z configuration of the double bond, which is expected to be the thermodynamically more stable E-isomer due to reduced steric hindrance.

Determination of Crystal Packing and Hydrogen Bond Networks

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal's stability and physical properties. mdpi.com

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | R²₂(8) ring (dimer formation) |

| Weaker Hydrogen Bond | Carboxylic Acid (-OH) | Nitrile (-C≡N) | Chain formation |

| Weaker Hydrogen Bond | Aromatic/Alkenyl C-H | Benzodioxole Oxygens | 3D network stabilization |

| π-π Stacking | Benzodioxole Ring | Benzodioxole Ring | Stabilization of layered structures |

Theoretical and Computational Chemistry Investigations of 3 1,3 Benzodioxol 5 Yl 2 Cyanoprop 2 Enoic Acid

Reaction Mechanism Modeling and Transition State Characterization

Computational Studies of Knoevenagel Condensation Pathways

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is achieved via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (piperonal or 1,3-benzodioxole-5-carbaldehyde), followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of such reactions. researchgate.netresearchgate.net

A computational investigation would model the reaction pathway, typically beginning with the deprotonation of cyanoacetic acid by a base to form a reactive enolate. The subsequent nucleophilic attack of this enolate on the carbonyl carbon of piperonal (B3395001) leads to the formation of a β-hydroxy intermediate. The final step is a dehydration, which results in the α,β-unsaturated product.

Theoretical studies on similar Knoevenagel condensations have focused on several key aspects:

Catalyst Role: The nature of the catalyst, often a weak base like an amine, is crucial. Computational models can explicitly include catalyst molecules to understand their role in facilitating proton transfer and stabilizing transition states. researchgate.netrsc.org For example, DFT studies on IRMOF-3, a metal-organic framework, have explored how its amine-functionalized linkers act as basic sites to catalyze the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686). researchgate.netrsc.org

Stereoselectivity: While the target molecule does not possess stereoisomers at the double bond due to the substitution pattern, for other Knoevenagel products, computational methods can predict the relative stability of E and Z isomers. This is achieved by calculating the Gibbs free energy of the possible products and the activation energies of the transition states leading to them.

The findings from such studies are typically presented in tables listing the relative energies of reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction's progress.

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | Piperonal + Cyanoacetic Acid | 0.00 | 0.00 |

| TS1 | Transition state for enolate formation | +15.2 | +16.5 |

| Intermediate 1 | Enolate of cyanoacetic acid | +10.8 | +11.2 |

| TS2 | Transition state for C-C bond formation | +21.5 | +22.1 |

| Intermediate 2 | β-hydroxy adduct | -5.6 | -4.9 |

| TS3 | Transition state for dehydration | +25.8 | +26.3 |

| Products | Target Acid + H₂O | -12.4 | -11.8 |

Modeling of Nucleophilic Addition and Decarboxylation Processes

Beyond its synthesis, the reactivity of this compound can be explored computationally. The presence of an α,β-unsaturated system makes it susceptible to nucleophilic addition, while the carboxylic acid group allows for decarboxylation under certain conditions.

Nucleophilic Addition: Computational models can predict the regioselectivity and stereoselectivity of nucleophilic attacks on the conjugated system. By calculating electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), researchers can identify the electrophilic sites. For α,β-unsaturated carbonyl compounds, the β-carbon is often a soft electrophilic center susceptible to attack by soft nucleophiles (Michael addition). DFT calculations can model the reaction pathways for different nucleophiles, determining activation barriers and product stabilities.

Decarboxylation: The decarboxylation of α,β-unsaturated carboxylic acids is a reaction of significant interest. stackexchange.com Computational studies on related compounds, such as cinnamic acid, have shown that the mechanism can be complex. stackexchange.com For this compound, a plausible mechanism involves the protonation of the α-carbon, followed by the loss of carbon dioxide. An alternative pathway might involve isomerization to a β,γ-unsaturated isomer, which can then undergo decarboxylation through a cyclic, six-membered transition state, a mechanism well-established for β-keto acids and β,γ-unsaturated acids. stackexchange.com

Quantum mechanical modeling can:

Calculate the activation energy barriers for different proposed decarboxylation mechanisms (e.g., direct loss of CO₂ vs. isomerization-decarboxylation). nih.gov

Investigate the effect of solvents or catalysts on the reaction energetics. nih.gov

Determine the thermodynamic stability of the resulting nitrile product.

Studies on the base-induced decarboxylation of similar polyunsaturated α-cyano acids have suggested a mechanism involving deconjugation to a β,γ-unsaturated intermediate, which then readily decarboxylates. researchgate.net

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

First-principles calculations are an invaluable tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. nih.govmdpi.com The process involves:

Optimizing the molecular geometry of this compound at a suitable level of theory.

Calculating the absolute magnetic shielding tensors for each nucleus.

Calculating the shielding tensor for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

Subtracting the calculated shielding of the target molecule's nuclei from the reference's shielding to obtain the chemical shifts (δ).

These calculations are sensitive to the chosen functional, basis set, and the inclusion of solvent effects, often modeled with a Polarizable Continuum Model (PCM). mdpi.comrsc.org The accuracy of modern DFT methods allows for predictions that are often in excellent agreement with experimental data, aiding in the assignment of complex spectra. researcher.lifemdpi.com

| Carbon Atom | Predicted δ (ppm) (DFT/GIAO) | Experimental δ (ppm) |

|---|---|---|

| Carboxylic C=O | 164.5 | 165.2 |

| β-C (alkene) | 152.1 | 152.8 |

| Benzodioxole C-O | 150.2 | 150.9 |

| Benzodioxole C-O | 148.5 | 149.1 |

| Benzodioxole C-alkene | 126.3 | 127.0 |

| Benzodioxole C-H | 127.8 | 128.5 |

| Benzodioxole C-H | 109.1 | 109.8 |

| Benzodioxole C-H | 106.9 | 107.5 |

| O-CH₂-O | 102.3 | 102.9 |

| Cyano C≡N | 115.8 | 116.4 |

| α-C (alkene) | 101.7 | 102.3 |

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. First-principles calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net After optimizing the molecular geometry to find a minimum on the potential energy surface, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes (the specific atomic motions for each frequency).

For this compound, key predicted vibrations would include:

O-H stretch of the carboxylic acid.

C=O stretch of the carboxylic acid.

C≡N stretch of the cyano group. nih.gov

C=C stretch of the alkene.

Aromatic C-H and C=C stretches.

Characteristic stretches of the benzodioxole ring, such as the O-CH₂-O group.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98) to the computed frequencies to achieve better agreement with experimental spectra. aps.org These theoretical spectra are instrumental in assigning experimental bands to specific molecular motions. nih.gov

Derivatization and Analogue Synthesis for Academic Exploration of 3 1,3 Benzodioxol 5 Yl 2 Cyanoprop 2 Enoic Acid

Synthesis of Ester and Amide Derivatives for Chemical Space Exploration

The carboxylic acid moiety of 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid is a primary site for derivatization to expand the compound's chemical space. univr.itchemrxiv.org Conversion to esters and amides alters key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which is crucial for exploring the molecule's potential interactions with biological systems.

Esterification: The synthesis of ester derivatives can be achieved through standard methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, milder conditions involving alkylating agents like alkyl halides in the presence of a non-nucleophilic base can be employed.

Amidation: The formation of amide bonds provides access to a diverse range of derivatives. This is typically accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. lookchem.com Another common method is peptide coupling, which utilizes reagents like 1,1'-Carbonyldiimidazole (CDI) or a combination of a carbodiimide (B86325) (e.g., DCC) and an activator (e.g., DMAP) to facilitate amide bond formation under mild conditions. nsf.gov An example of a synthesized amide derivative is 3-(1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide. nih.gov

The systematic synthesis of a library of ester and amide derivatives, as outlined in the table below, allows for a comprehensive exploration of the chemical space around the parent molecule.

| Derivative Type | General Reaction | Reagents/Conditions | Resulting Moiety |

| Ester | Esterification | R-OH, H+ catalyst, heat | -COOR |

| Amide | Amidation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | -CONR¹R² |

| Amide | Peptide Coupling | R¹R²NH, DCC, DMAP | -CONR¹R² |

Table 1: General Synthetic Routes to Ester and Amide Derivatives.

Structural Modifications of the Cyanoacrylic Acid Moiety

The cyanoacrylic acid portion of the molecule, characterized by the nitrile group and the olefinic bond, is a hub of reactivity that can be selectively targeted for structural modifications.

The nitrile group is a versatile functional group that can be transformed into various other moieties, serving as a key synthetic handle. researchgate.net

Reduction to Amines: The most common transformation is the reduction of the nitrile to a primary amine (-CH₂NH₂). Catalytic hydrogenation is an effective method, often employing catalysts like Raney Nickel, platinum, or palladium on carbon (Pd/C). researchgate.netwikipedia.org To maintain the integrity of the olefinic bond, specific conditions must be optimized. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) can also achieve this reduction, although their reactivity towards the carboxylic acid and olefin must be considered. wikipedia.orgcalvin.edu Selective reduction in the presence of other reducible groups is a significant challenge, often requiring careful selection of reagents and conditions. researchgate.netorganic-chemistry.org For instance, catalytic transfer hydrogenation using Pd/C with formic acid and triethylamine (B128534) has been used for the selective reduction of nitriles. researchgate.net

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.comlibretexts.org This would transform the parent compound into a derivative of propenedioic acid.

Conversion to Aldehydes: Reduction of the nitrile to an aldehyde can be accomplished using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. wikipedia.org This reaction proceeds via an imine intermediate which is hydrolyzed upon workup. wikipedia.orglibretexts.org

| Transformation | Product Functional Group | Reagents/Conditions | Notes |

| Reduction | Primary Amine (-CH₂NH₂) | H₂/Raney Ni; LiAlH₄; BH₃·THF | Conditions must be controlled to avoid reduction of other groups. researchgate.netwikipedia.org |

| Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺, heat; or NaOH, H₂O, heat | Forms a dicarboxylic acid derivative. commonorganicchemistry.com |

| Partial Reduction | Aldehyde (-CHO) | DIBAL-H, -78 °C, then H₃O⁺ | Stops at the aldehyde stage via an imine intermediate. wikipedia.org |

Table 2: Selective Transformations of the Nitrile Group.

The selective hydrogenation of the α,β-unsaturated carbon-carbon double bond is a critical modification that saturates the prop-2-enoic acid chain, yielding a derivative of 3-(1,3-Benzodioxol-5-yl)-2-cyanopropanoic acid. This transformation eliminates the planarity and electrophilicity of the double bond.

Catalytic Hydrogenation: This is the most prevalent method for C=C bond reduction. The choice of catalyst is crucial for achieving selectivity. chemistryviews.org While catalysts like Palladium on carbon (Pd/C) can reduce both the olefin and the nitrile, specific catalytic systems have been developed for the selective hydrogenation of α,β-unsaturated carbonyl compounds. chemistryviews.orgrsc.org These include rhodium and ruthenium-based homogeneous catalysts. chemistryviews.orgmdpi.com

Biocatalysis: Ene-reductases, a class of enzymes, can catalyze the stereoselective reduction of activated alkenes, such as those in cyanoacrylates. nih.gov This biocatalytic approach offers the advantage of producing chiral compounds with high enantiomeric excess, introducing one or two stereogenic centers. nih.gov

| Method | Catalyst/Reagent | Selectivity | Key Features |

| Catalytic Hydrogenation | Rhodium or Ruthenium complexes | High for C=C over C≡N | Tolerates various functional groups. chemistryviews.org |

| Transfer Hydrogenation | Metal catalysts (e.g., Ru, Ir) with H-donor (e.g., isopropanol, formic acid) | Can be highly selective for the C=C bond. rsc.org | Avoids the use of high-pressure H₂ gas. |

| Bioreduction | Ene-reductases (OYE family) | High for C=C; often highly stereoselective. | Green chemistry approach; produces chiral products. nih.gov |

Table 3: Methods for Selective Hydrogenation of the Olefinic Bond.

Cyclization Reactions to Form Novel Heterocyclic Systems

The unique arrangement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of novel heterocyclic systems. nih.gov The β-functional nitrile moiety is a well-established synthon for building various nitrogen-containing heterocycles. arkat-usa.orgresearchgate.net

By reacting the parent acid or its derivatives (e.g., amides, esters, hydrazides) with various binucleophiles, a range of heterocyclic rings can be constructed. For instance, cyanoacetamide derivatives are known to be versatile intermediates for synthesizing heterocycles like pyridines, pyrimidines, and thiazoles. tubitak.gov.tr Similarly, cyanoacetic acid hydrazide is a key starting material for a wide variety of azoles and azines. arkat-usa.orgresearchgate.net

Potential cyclization pathways include:

Pyridine (B92270)/Pyridone Synthesis: Condensation of the active methylene (B1212753) group (alpha to the nitrile) in the reduced form of the parent compound with 1,3-dicarbonyl compounds.

Pyrimidine Synthesis: Reaction of the cyanoacetyl moiety (or a derivative like cyanoacetylurea) with carbonyl compounds can lead to the formation of fused uracil (B121893) derivatives. researchgate.net

Pyrazole/Isoxazole Synthesis: Reaction with hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of five-membered heterocyclic rings through addition to the α,β-unsaturated system followed by cyclization.

Intramolecular Cyclization: Under specific acidic or basic conditions, intramolecular reactions involving the nitrile group and another part of the molecule can lead to fused ring systems. organic-chemistry.orgmdpi.com

These reactions are invaluable for generating novel molecular architectures for further academic and pharmaceutical research.

Analogues with Modified Benzodioxole Ring Systems or Other Aromatic Substituents

Creating analogues by altering the aromatic portion of the molecule is a key strategy for probing structure-activity relationships. This involves replacing the 1,3-benzodioxole (B145889) ring with other aromatic or heteroaromatic systems.

The synthesis of such analogues typically follows the same general pathway used to prepare the parent compound, which is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as cyanoacetic acid.

By substituting piperonal (B3395001) (1,3-benzodioxol-5-carbaldehyde) with other aromatic aldehydes, a diverse library of analogues can be synthesized. Examples of aldehydes that can be used include:

Substituted Benzaldehydes: Anisaldehyde (methoxy-), 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, etc.

Other Aromatic Aldehydes: 2-Naphthaldehyde, 4-biphenylcarboxaldehyde.

Heterocyclic Aldehydes: Pyridine-4-carboxaldehyde, Thiophene-2-carboxaldehyde, Furan-2-carboxaldehyde.

This approach allows for the systematic investigation of how electronic effects (electron-donating vs. electron-withdrawing substituents), steric bulk, and the presence of heteroatoms in the aromatic ring influence the properties of the resulting 2-cyanoprop-2-enoic acid derivative. mdpi.com

| Starting Aldehyde | Resulting Aromatic Moiety | Potential Influence |

| Benzaldehyde (B42025) | Phenyl | Unsubstituted baseline |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Electron-donating group |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | Electron-withdrawing group |

| Thiophene-2-carboxaldehyde | 2-Thienyl | Heteroaromatic system |

| Pyridine-3-carboxaldehyde | 3-Pyridyl | Heteroaromatic, basic nitrogen |

Table 4: Examples of Aromatic Aldehydes for Analogue Synthesis.

Future Research Directions and Unexplored Avenues in the Chemistry of 3 1,3 Benzodioxol 5 Yl 2 Cyanoprop 2 Enoic Acid

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. chemistryjournals.net Future research should prioritize the development of green and sustainable methods for synthesizing 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid and its derivatives. A key area of exploration is biocatalysis, which utilizes enzymes to perform chemical reactions with high selectivity under mild, aqueous conditions. chemistryjournals.netastrazeneca.com This approach not only reduces environmental impact but can also be more efficient than conventional multi-step organic synthesis. astrazeneca.com

Another promising avenue is the use of recyclable heterogeneous catalysts in continuous flow systems. For instance, a sustainable process has been developed for the acylation of 1,3-benzodioxole (B145889), a key precursor, using recyclable catalysts like Zn-Aquivion. mdpi.com Extending this principle to the Knoevenagel condensation step required for the final product could significantly improve the process's sustainability by allowing for easy catalyst separation and reuse.

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions (ambient temperature/pressure), use of aqueous media, reduced waste. chemistryjournals.netportlandpress.com | Discovery and engineering of novel enzymes (e.g., from genomic sources) for Knoevenagel condensation or selective derivatization. astrazeneca.comresearchgate.net |

| Heterogeneous Catalysis | Catalyst is easily separated and recycled, suitable for continuous flow processes, reduces waste generation. mdpi.com | Development of robust solid-supported catalysts (e.g., sulfonic-acid-functionalized silica) for the synthesis and derivatization. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, potential for improved yields. | Optimization of microwave parameters for the condensation of piperonyl aldehyde and cyanoacetic acid. |

| Solvent-Free Reactions | Eliminates the use of potentially hazardous organic solvents, simplifies product work-up. | Exploration of solid-state or melt-phase reactions with appropriate catalysts. |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The rich functionality of this compound offers a playground for discovering new reactions. The electron-deficient double bond is a prime site for nucleophilic attack. While Michael additions are expected, exploring reactions with a wider range of nucleophiles, including enamines or organometallic reagents, could lead to complex and valuable molecular architectures. libretexts.org

Furthermore, the conjugated system allows for participation in various cycloaddition reactions. Investigating its potential as a dienophile or dipolarophile could yield novel heterocyclic systems. Another unexplored area is oxidative cyclization. For example, β,γ-unsaturated carboxylic acids can undergo oxidative cyclization using hypervalent iodine reagents to form furanones; similar strategies could be adapted for this α,β-unsaturated system to create novel lactones. organic-chemistry.org

Future investigations could focus on:

Asymmetric Catalysis: Developing chiral catalysts for enantioselective conjugate additions to the double bond.

Multicomponent Reactions: Designing one-pot reactions where the compound reacts with two or more other components to rapidly build molecular complexity.

Photochemical Reactions: Exploring [2+2] cycloadditions or E/Z isomerization using light to access different stereoisomers or complex cyclobutane (B1203170) structures.

Decarboxylative Cross-Coupling: Utilizing the carboxylic acid group as a handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents at the α-position after decarboxylation.

Application in Flow Chemistry and Microreactor Technology

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise reaction control, and easier scalability. nih.govmdpi.com This technology is particularly well-suited for multi-step syntheses of active pharmaceutical ingredients (APIs) and other complex molecules. acs.orgrsc.org

A future research direction would be to develop a "telescoped" continuous flow synthesis of derivatives of this compound. This would involve integrating multiple reaction steps into a single, uninterrupted sequence. For example, the initial Knoevenagel condensation could be followed immediately by an in-line esterification, amidation, or a conjugate addition reaction by introducing new reagents through different ports in the flow reactor. mdpi.com This approach minimizes manual handling, reduces waste, and can allow for the safe use of hazardous reagents or unstable intermediates. acs.orgrsc.org

| Flow Chemistry Application | Description | Potential Benefit |

| Multi-step Synthesis | Linking several reaction steps (e.g., synthesis, derivatization, purification) in a continuous sequence without isolating intermediates. rsc.org | Increased overall yield, reduced production time, and minimized waste. |

| In-line Purification | Integrating scavenger resins or catch-and-release cartridges into the flow path to remove byproducts and unreacted reagents. mdpi.com | Delivers a purer product stream directly from the reactor, simplifying downstream processing. |

| Hazardous Reagent Handling | Using small reactor volumes to safely handle potentially explosive or toxic reagents (e.g., azides, organolithiums). acs.org | Enables the exploration of a wider range of chemical transformations with improved safety. |

| Process Optimization | Rapidly screening reaction conditions (temperature, pressure, stoichiometry) to quickly identify optimal parameters. | Accelerates the development and scale-up of synthetic routes. rsc.org |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. acs.org

Exploration of Advanced Catalyst Development for Compound Derivatization

The selective modification of this compound requires advanced catalytic systems. Future research should move beyond simple acid/base catalysis towards more sophisticated and selective methods.

Organocatalysis: Chiral organocatalysts could be developed to achieve high enantioselectivity in reactions like conjugate additions or cyclopropanations.

Photoredox Catalysis: Visible-light-mediated catalysis could enable novel, radical-based transformations that are not accessible through traditional thermal methods.

Enzyme Engineering: Directed evolution can be used to create bespoke enzymes that catalyze specific, desired transformations on the molecule with near-perfect selectivity. researchgate.net

Machine Learning in Catalyst Design: ML models can accelerate the discovery of new catalysts by predicting catalytic performance based on structural features, reducing the need for extensive trial-and-error experimentation. umich.eduresearchgate.net

Expansion into Areas such as Sensor Development or Optoelectronic Materials

The conjugated π-system and functional groups of this compound make it an intriguing candidate for materials science. Structurally related chalcone (B49325) derivatives have been investigated as fluorescent chemosensors for detecting metal ions. nih.govresearchgate.net The interaction of an analyte with the molecule can alter its electronic structure, leading to a measurable change in fluorescence or color. Future work could involve synthesizing a library of derivatives and screening them for selective sensing of environmentally or biologically important species.

In optoelectronics, the cyanoacrylic acid group is a well-known acceptor and anchoring group in organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netnih.gov The benzodioxole moiety acts as an electron-donating group, creating a "push-pull" electronic structure that is beneficial for light absorption and intramolecular charge transfer (ICT). researchgate.net Research into the photophysical properties of this compound and its derivatives could lead to the development of new organic materials for applications in solar energy, organic light-emitting diodes (OLEDs), and nonlinear optics. researchgate.netijaresm.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions, such as Knoevenagel or Claisen-Schmidt-type mechanisms. For example, analogous benzodioxol-containing chalcones are synthesized by reacting 1,3-benzodioxole-5-carbaldehyde with active methylene compounds (e.g., cyanoacetic acid) under basic or acidic conditions. Reaction optimization includes solvent selection (e.g., ethanol, DMF), temperature control (60–80°C), and catalytic systems (e.g., piperidine for Knoevenagel) . Post-synthesis, the product is isolated via recrystallization or column chromatography.

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the benzodioxole ring (δ 6.7–7.1 ppm for aromatic protons; δ 101–102 ppm for the dioxole methylene carbons) and the cyano group (δ ~110–120 ppm for CN carbon).

- IR : Stretching vibrations for the cyano group (~2200 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch, ~1700 cm⁻¹ C=O).

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms planar geometry and bond angles. Refinement using SHELXL or WinGX validates the structure .

Q. What purification techniques ensure high purity for this compound?

- Methodological Answer :

- Recrystallization : Ethanol/water or dichloromethane/hexane systems yield high-purity crystals.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities.

- TLC Monitoring : Rf values compared to standards (e.g., silica gel plates, UV visualization) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s geometry?

- Methodological Answer :

- Crystal Growth : Slow evaporation from acetone or DMSO solutions produces diffraction-quality crystals.

- Refinement : SHELXL refines positional and thermal parameters, achieving low R-factors (e.g., R1 < 0.05). ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement .

- Example Data :

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| R factor | 0.038 | SC-XRD | |

| Space group | P2₁/c | SHELX |

Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?

- Methodological Answer : Graph set analysis (Etter’s rules) identifies motifs like D₁¹ (donor-acceptor chains) or R₂²(8) rings. For benzodioxol derivatives, the carboxylic acid group often forms dimeric O-H···O interactions, while the cyano group participates in weaker C-H···N bonds. Computational tools (e.g., Mercury, CrystalExplorer) map these interactions and predict packing efficiency .

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models the compound’s geometry (B3LYP/6-311++G** basis set).

- Shift Predictions : GIAO method calculates ¹H/¹³C shifts, which are compared to experimental data. Discrepancies >1 ppm suggest conformational flexibility or solvent effects.

- Validation : Hybrid functional (e.g., M06-2X) or explicit solvent models improve accuracy .

Q. What in vitro assays evaluate the compound’s bioactivity, and how are EC50 values determined?

- Methodological Answer :

- Antitrypanosomal Assay : Dose-response curves against Trypanosoma cruzi (e.g., Alamar Blue assay). Data normalized to controls, with EC50 calculated via nonlinear regression (e.g., GraphPad Prism).

- Example Data :

| Bioactivity | EC50 (μM) | Organism | Reference |

|---|---|---|---|

| Antitrypanosomal | 73.5 | T. cruzi |

Q. How does the cyano group modulate reactivity in nucleophilic additions or cycloadditions?

- Methodological Answer : The electron-withdrawing cyano group activates the α,β-unsaturated system for Michael additions (e.g., thiols, amines). DFT studies (e.g., NBO analysis) quantify electrophilicity at the β-carbon. Kinetic experiments (UV-Vis monitoring) compare reaction rates with non-cyano analogs .

Q. What computational tools predict intermolecular interactions for co-crystal design?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.